molecular formula C16H17N3O B4614160 1-[4-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-5-yl]ethanone

1-[4-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-5-yl]ethanone

Cat. No.: B4614160
M. Wt: 267.33 g/mol
InChI Key: MQSXWIMYRNVMBQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[4-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-5-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the condensation of an indole derivative with a pyrimidine precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve high yields and purity . Industrial production methods often scale up these reactions using continuous flow reactors to ensure consistent quality and efficiency .

Mechanism of Action

The mechanism of action of 1-[4-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-5-yl]ethanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrimidine moiety may interact with nucleic acids, affecting DNA and RNA synthesis . These interactions can lead to the compound’s observed biological effects, such as antiviral or anticancer activities .

Comparison with Similar Compounds

1-[4-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-5-yl]ethanone can be compared with other indole and pyrimidine derivatives:

The uniqueness of this compound lies in its combined indole and pyrimidine structure, which may offer synergistic biological activities and diverse chemical reactivity .

Properties

IUPAC Name

1-[4-methyl-2-(2-methyl-2,3-dihydroindol-1-yl)pyrimidin-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-10-8-13-6-4-5-7-15(13)19(10)16-17-9-14(12(3)20)11(2)18-16/h4-7,9-10H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSXWIMYRNVMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C3=NC=C(C(=N3)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-5-yl]ethanone
Reactant of Route 2
1-[4-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-5-yl]ethanone
Reactant of Route 3
Reactant of Route 3
1-[4-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-5-yl]ethanone
Reactant of Route 4
1-[4-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-5-yl]ethanone
Reactant of Route 5
1-[4-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-5-yl]ethanone
Reactant of Route 6
1-[4-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-5-yl]ethanone

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